molecular formula C11H16N5O7P B083587 Adenosine 5'-(O-methylphosphate) CAS No. 13039-54-8

Adenosine 5'-(O-methylphosphate)

Cat. No. B083587
CAS RN: 13039-54-8
M. Wt: 361.25 g/mol
InChI Key: OYQVPLDFZZKUTQ-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-(O-methylphosphate) (AMPP) is a modified nucleotide that has been widely used in scientific research. It is a structural analog of adenosine monophosphate (AMP) with a methyl group added to the phosphate group at the 5' position. AMPP has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

Adenosine 5'-(O-methylphosphate) acts as an ATP analog by binding to the ATP-binding site of enzymes. It can either activate or inhibit the activity of enzymes depending on the enzyme and the concentration of Adenosine 5'-(O-methylphosphate). When Adenosine 5'-(O-methylphosphate) binds to an enzyme, it can either mimic the effect of ATP or block the binding of ATP to the enzyme.

Biochemical And Physiological Effects

Adenosine 5'-(O-methylphosphate) has been shown to have various biochemical and physiological effects. For example, it can activate or inhibit the activity of enzymes involved in energy metabolism, such as pyruvate kinase and creatine kinase. Adenosine 5'-(O-methylphosphate) can also affect the activity of ion channels and transporters, such as the sodium-potassium pump and the calcium pump. In addition, Adenosine 5'-(O-methylphosphate) has been shown to have an effect on muscle contraction and relaxation.

Advantages And Limitations For Lab Experiments

Adenosine 5'-(O-methylphosphate) has several advantages for lab experiments. It is a stable and easily synthesized ATP analog that can be used to study the interaction between ATP and enzymes. However, one limitation of Adenosine 5'-(O-methylphosphate) is that it can have different effects on different enzymes, and its concentration needs to be carefully controlled to avoid nonspecific effects.

Future Directions

For the use of Adenosine 5'-(O-methylphosphate) include the development of new synthesis methods and the study of ATP-dependent processes in different tissues and diseases.

Synthesis Methods

Adenosine 5'-(O-methylphosphate) can be synthesized using different methods. One of the most common methods is the reaction of adenosine with dimethyl sulfate and potassium phosphate in anhydrous dimethylformamide. This reaction results in the formation of Adenosine 5'-(O-methylphosphate) and potassium sulfate as a byproduct. The purity of the synthesized Adenosine 5'-(O-methylphosphate) can be improved by using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Adenosine 5'-(O-methylphosphate) has been widely used as an ATP analog in scientific research. It can be used to study the interaction between ATP and various enzymes. For example, Adenosine 5'-(O-methylphosphate) has been used to study the binding of ATP to protein kinase A (PKA) and protein kinase C (PKC). Adenosine 5'-(O-methylphosphate) can also be used to study the regulation of ATP-dependent processes, such as ion transport and muscle contraction.

properties

CAS RN

13039-54-8

Product Name

Adenosine 5'-(O-methylphosphate)

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-24(19,20)22-2-5-7(17)8(18)11(23-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

OYQVPLDFZZKUTQ-IOSLPCCCSA-N

Isomeric SMILES

COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Other CAS RN

13039-54-8

synonyms

adenosine 5'-(O-methylphosphate)
MEPA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.